Product packaging for Betamethasone Dipropionate(Cat. No.:CAS No. 5593-20-4)

Betamethasone Dipropionate

Cat. No.: B1666875
CAS No.: 5593-20-4
M. Wt: 504.6 g/mol
InChI Key: CIWBQSYVNNPZIQ-XYWKZLDCSA-N
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Description

Betamethasone dipropionate is a synthetic glucocorticoid corticosteroid with potent anti-inflammatory and immunosuppressive properties, making it a critical tool for biomedical research. It is a white to almost white crystalline powder with the chemical formula C28H37FO7 and a molar mass of 504.595 g·mol⁻¹ . Its primary research value lies in modeling and investigating corticosteroid-responsive dermatoses, such as psoriasis, eczema, and various forms of dermatitis . The mechanism of action of this compound involves binding to the glucocorticoid receptor, initiating complex genomic and non-genomic pathways . This agonism inhibits phospholipase A2, leading to a decrease in the formation of pro-inflammatory arachidonic acid derivatives, and modulates the activity of transcription factors like NF-Kappa B, thereby suppressing the expression of inflammatory cytokines and promoting the transcription of anti-inflammatory genes . The potency and dermal absorption of topically applied this compound are influenced by the vehicle used (cream, ointment, lotion, or gel) and the integrity of the epidermal barrier . It is classified as a "super high potency" topical corticosteroid . Key Research Applications: • Investigation of anti-inflammatory and immunosuppressive pathways in model systems. • Study of the pathophysiology and potential interventions for corticosteroid-responsive skin conditions. • Use as a reference standard in analytical chemistry and pharmaceutical research. Handling & Safety: This product is labeled For Research Use Only (RUO) . It is strictly for laboratory research and must not be used for diagnostic, therapeutic, or personal purposes. Researchers should handle this compound with appropriate precautions, as chronic or high-dose exposure in research models can lead to systemic effects, including suppression of the hypothalamic-pituitary-adrenal (HPA) axis . This compound is metabolized primarily in the liver and excreted by the kidneys .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H37FO7 B1666875 Betamethasone Dipropionate CAS No. 5593-20-4

Properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWBQSYVNNPZIQ-XYWKZLDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022672
Record name Betamethasone dipropionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5593-20-4
Record name Betamethasone dipropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5593-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betamethasone dipropionate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005593204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betamethasone dipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETAMETHASONE DIPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/826Y60901U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Pathways and Chemical Modification Studies of Betamethasone Dipropionate

Historical and Current Synthetic Methodologies

The synthesis of betamethasone (B1666872) dipropionate typically starts from betamethasone and involves several key steps, including acid catalysis cyclization, selective hydrolysis, and acylation. chinjmap.com

Acid Catalysis Cyclization Approaches

One of the initial steps in the synthesis of betamethasone dipropionate from betamethasone involves the protection of the 17- and 21-hydroxyl groups. This is often achieved through an acid-catalyzed reaction with an orthoester, such as triethyl orthopropionate, to form a cyclic orthoester intermediate. This protective step is crucial for directing subsequent reactions to other parts of the steroid molecule. chinjmap.com

Practical and Scalable Synthesis Strategies

The demand for this compound has driven the development of practical and scalable synthetic routes. A significant challenge in large-scale synthesis is achieving consistent yields and minimizing byproducts. researchgate.netnih.gov Researchers have focused on optimizing reaction conditions and utilizing cost-effective reagents. One such approach starts from the readily available 16β-methyl epoxide intermediate, achieving an 82% yield on a gram-to-kilogram scale. researchgate.netnih.gov This method emphasizes the selective propionylation of the hydroxyl groups at C17 and C21, making it suitable for industrial implementation. researchgate.netnih.gov Flow chemistry has also emerged as a promising strategy for the synthesis of corticosteroids, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. researchgate.net

Derivatization and Structural Modification Investigations

To enhance the therapeutic properties of this compound and reduce potential side effects, extensive research has been conducted on its derivatization and structural modification.

Generation of Novel Derivatives

Researchers have synthesized a variety of novel derivatives by modifying different positions on the this compound scaffold. These modifications aim to alter the compound's potency, absorption, and metabolic stability.

Biotransformation and Synthetic Oxidation:

One approach to generating novel derivatives is through biotransformation using plant cells or microorganisms. For example, the biotransformation of this compound (1) using Musa acuminata (banana) leaves yielded an oxidized product, Sananone dipropionate (2). Further biotransformation of compound 2 resulted in Sananone propionate (B1217596) (3) and a hydrolyzed and oxidized compound, Sananone (4). nih.govresearchgate.net Chemical oxidation of this compound (1) can also produce new derivatives. Oxidation with K2Cr2O7 yielded compound 2 and another derivative, Sana-16,17-enone propionate (5), through β-elimination of propionic acid at C-17. nih.govresearchgate.net

CompoundStarting MaterialMethodYieldReference
Sananone dipropionate (2)This compound (1)Biotransformation (M. acuminata)5% nih.gov
Sananone propionate (3)Sananone dipropionate (2)Biotransformation (M. acuminata)12% nih.gov
Sananone (4)Sananone dipropionate (2)Biotransformation (M. acuminata)7% nih.gov
Sananone dipropionate (2)This compound (1)Chemical Oxidation (K2Cr2O7, 1 equiv.)69% nih.govresearchgate.net
Sana-16,17-enone propionate (5)This compound (1)Chemical Oxidation (K2Cr2O7, 2 equiv.)11% nih.govresearchgate.net

Modifications at Other Positions:

Other studies have focused on introducing substituents at various positions of the steroid nucleus to modulate anti-inflammatory activity and systemic absorption. For instance, a series of 9α-halo-12β-hydroxy and 12β-acyloxy analogues of betamethasone 17,21-dipropionate were synthesized. nih.gov These studies revealed that topical anti-inflammatory activity and systemic absorption were significantly influenced by the polarity and size of the substituent at the 12-position, while the 9α-halogen had less impact. nih.gov The development of beclomethasone (B1667900) dipropionate derivatives with structural modifications at the C9, C11, and C21 positions has also been explored. researchgate.net

Impact of Substituents on Steroid Structure

The chemical architecture of this compound is a testament to the intricate relationship between molecular structure and pharmacological activity. Strategic modifications to the foundational steroid ring system are crucial in augmenting its efficacy as a glucocorticoid. Key substituents that define the potency and characteristics of this compound include the 9α-fluoro group, the 16β-methyl group, and the dipropionate esters at positions 17 and 21.

The introduction of a fluorine atom at the 9α-position of the steroid's B ring is a critical enhancement. This modification significantly increases the glucocorticoid activity of the molecule. uomustansiriyah.edu.iq The high electronegativity of the fluorine atom influences the electronic environment of the entire steroid nucleus, leading to a more potent interaction with the glucocorticoid receptor (GR). uomustansiriyah.edu.iq This heightened receptor affinity is a primary contributor to the compound's enhanced anti-inflammatory effects. Furthermore, the 9α-fluoro group also plays a role in increasing the metabolic stability of the molecule.

Esterification of the hydroxyl groups at the C17 and C21 positions with propionic acid to form dipropionate esters is a key factor in the topical potency of this compound. uomustansiriyah.edu.iqnih.gov These ester groups significantly increase the lipophilicity of the molecule. uomustansiriyah.edu.iq Enhanced lipophilicity improves the penetration of the corticosteroid through the skin's lipid barrier, allowing it to reach the target receptors in the dermal and epidermal layers more effectively. The diester configuration of this compound contributes to its classification as a high-potency topical corticosteroid. nih.gov The length and nature of the ester side chains can significantly influence the potency of the corticosteroid.

The combination of these specific structural modifications—the 9α-fluoro group, the 16β-methyl group, and the 17,21-dipropionate esters—results in a synthetic corticosteroid with high anti-inflammatory potency and a favorable therapeutic profile for topical applications.

Table 1: Impact of Key Substituents on this compound Activity

SubstituentPositionEffect on Glucocorticoid ActivityEffect on Mineralocorticoid ActivityRationale
FluoroIncreasesIncreasesEnhances glucocorticoid receptor affinity and metabolic stability.
Methyl16βModulatesVirtually EliminatesSterically hinders binding to the mineralocorticoid receptor.
Propionate Esters17 and 21Increases Topical Potency-Increases lipophilicity, enhancing skin penetration.

Table 2: Relative Potency of Betamethasone Esters

CompoundRelative Potency
BetamethasoneHigh
This compoundHigh
Betamethasone ValerateHigh

Note: Potency can vary based on the specific assay and formulation.

Molecular Pharmacology and Receptor Interactions of Betamethasone Dipropionate

Glucocorticoid Receptor Binding Dynamics

The interaction between betamethasone (B1666872) dipropionate and the glucocorticoid receptor is a critical initiating step in its pharmacological activity. This process is characterized by specific interactions within the receptor's ligand-binding domain and a high degree of binding affinity.

The glucocorticoid receptor, a member of the nuclear receptor superfamily, possesses a distinct C-terminal ligand-binding domain (LBD). nih.gov Betamethasone dipropionate accommodates itself within this domain, establishing a stable complex through a series of noncovalent interactions. nih.govresearchgate.net Molecular docking studies have elucidated the specific amino acid residues involved in this binding. The carbonyl group at the C-3 position of the steroid establishes a hydrogen bond with the amino acid residue Gln570, while the hydroxyl group at C-11 forms a hydrogen bond with Asn564. nih.gov

Furthermore, hydrophobic interactions play a significant role in stabilizing the ligand-receptor complex. Methyl groups on the this compound molecule engage in alkyl-alkyl and π-alkyl interactions with several residues within the LBD. nih.gov

Table 1: Key Amino Acid Interactions with this compound in the Glucocorticoid Receptor Ligand Binding Domain

Interaction Type Steroid Group Interacting Amino Acid Residues
Hydrogen Bond C-3 Carbonyl Gln570
Hydrogen Bond C-11 Hydroxyl Asn564
Hydrophobic (Alkyl-Alkyl, π-Alkyl) Methyl Groups Met560, Leu563, Met604, Leu608, Gln642, Leu732, Tyr735, Thr739

Data sourced from molecular docking studies. nih.govresearchgate.net

The efficacy of a glucocorticoid is closely related to its binding affinity for the glucocorticoid receptor. Studies have demonstrated that this compound possesses a high affinity for the GR. nih.gov Research involving molecular docking has quantified the potential binding affinity of this compound to be in the range of -10.11 to -12.53 kcal/mol. nih.govresearchgate.net

The chemical structure of the steroid, particularly the presence of ester groups, influences this affinity. nih.gov The elongation of the ester chain at positions C-17 and C-21 can lead to an increase in both binding affinity and lipophilicity. nih.gov this compound, being a 17,21-diester, benefits from these structural features, contributing to its potent activity. nih.govdrugbank.com It is noteworthy that studies have found no significant differences in the binding affinity of betamethasone esters to human versus rat glucocorticoid receptors, suggesting a conserved binding mechanism across these species. nih.gov

Table 2: Binding Affinity of this compound for the Glucocorticoid Receptor

Compound Method Binding Affinity (kcal/mol)
This compound Molecular Docking -10.11 to -12.53

This range also includes biotransformed products of this compound. nih.govresearchgate.net

Intracellular Signaling Pathways Modulation

Following receptor binding, the this compound-GR complex initiates a cascade of intracellular events, primarily through the genomic pathway, which involves direct regulation of gene transcription. patsnap.comdrugbank.com

The classical genomic pathway begins when this compound binds to the GR located in the cytoplasm of a cell. patsnap.comyoutube.com This binding event triggers a conformational change in the receptor, causing the dissociation of chaperone proteins like heat shock proteins (HSP). youtube.com The activated ligand-receptor complex then translocates into the cell nucleus. patsnap.comglobalrx.compatsnap.com

Inside the nucleus, the complex acts as a transcription factor, directly influencing the expression of target genes. patsnap.comtargetmol.comnih.gov This regulation is a key component of its anti-inflammatory action. patsnap.com Whole-genome analyses in fetal rat lung fibroblasts have identified numerous genes whose expression is significantly stimulated by betamethasone, including Per1, Dusp1, Fkbp5, Sgk1, Crispld2, and Tgm2. nih.gov This demonstrates the broad impact of betamethasone on cellular pathways controlling processes like cell proliferation and extracellular matrix remodeling. nih.gov

The primary mechanism by which the this compound-GR complex regulates gene expression is by binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs). patsnap.compatsnap.com These GREs are located in the promoter regions of target genes. youtube.com The binding of the GR complex to a GRE can either enhance or suppress the transcription of the associated gene. patsnap.com Whole-genome GR Chromatin Immunoprecipitation Sequencing (ChIP-Seq) analysis has confirmed the presence of GRE-binding sites near GR target genes, defining a direct mechanism for the genomic induction of gene expression by betamethasone. nih.gov

Inhibition of Phospholipase A2 (Lipocortin-1 Induction)

A central mechanism of the anti-inflammatory action of this compound is the inhibition of phospholipase A2 (PLA2). drugbank.compatsnap.com This is not a direct inhibition of the enzyme by the steroid itself, but rather an indirect process mediated through the induction of specific proteins. patsnap.comdroracle.ai After this compound binds to its glucocorticoid receptor and the complex translocates to the nucleus, it upregulates the transcription of genes encoding anti-inflammatory proteins, most notably annexin-1 (also known as lipocortin-1). patsnap.com

Annexin-1, in turn, inhibits the activity of phospholipase A2. patsnap.comdroracle.ai This enzyme is responsible for hydrolyzing membrane phospholipids to release arachidonic acid, a precursor for a wide range of pro-inflammatory mediators. patsnap.com By preventing the release of arachidonic acid, the subsequent synthesis of potent inflammatory molecules such as prostaglandins and leukotrienes is effectively blocked. drugbank.compatsnap.com Research suggests this inhibition occurs via a "substrate depletion model," where annexins bind to the phospholipid substrates, preventing the PLA2 enzyme from accessing them, rather than through a direct interaction with the enzyme itself. nih.govescholarship.org This suppression of inflammatory mediator production is a key component of the compound's therapeutic effect. nih.gov

Suppression of Nuclear Factor-Kappa B (NF-κB) Activity

This compound exerts significant anti-inflammatory effects by suppressing the activity of Nuclear Factor-Kappa B (NF-κB). patsnap.comnih.gov NF-κB is a critical transcription factor complex that plays a pivotal role in the immune response by controlling the expression of numerous genes involved in inflammation. patsnap.com These include genes for pro-inflammatory cytokines, chemokines, and adhesion molecules that promote the recruitment and activation of immune cells to a site of inflammation. patsnap.com

By inhibiting the NF-κB signaling pathway, this compound effectively dampens the inflammatory cascade. patsnap.comnih.gov Mechanistic studies have shown that betamethasone can inhibit the activation of NF-κB by reducing the phosphorylation of the p65 subunit, a key step in its activation, and promoting the exclusion of p65 from the cell nucleus. bjmu.edu.cn This prevents NF-κB from binding to DNA and initiating the transcription of inflammatory genes, thereby reducing the production of a wide array of inflammatory substances. patsnap.combjmu.edu.cn This suppression of NF-κB is a crucial mechanism for its immunosuppressive and anti-inflammatory properties. nih.gov

Molecular Interaction Analysis with Biological Macromolecules

Protein Binding Studies

The pharmacological activity of this compound is initiated by its binding to specific intracellular glucocorticoid receptors (GR). patsnap.comtargetmol.com These receptors are located in the cytoplasm of target cells. octagonchem.com Upon binding, the betamethasone-receptor complex undergoes a conformational change and translocates into the cell nucleus, where it interacts with specific DNA sequences known as glucocorticoid response elements (GREs) to modulate gene expression. patsnap.comoctagonchem.com

Molecular docking studies have provided detailed insights into the specific interactions between this compound and the ligand-binding domain of the glucocorticoid receptor. These studies reveal that the compound fits securely within the receptor's binding pocket, stabilized by a series of specific molecular interactions. nih.gov

Molecular Interactions of this compound Biotransformed Products with Glucocorticoid Receptor Amino Acid Residues nih.gov
Interaction TypeInteracting Amino Acid Residues
Hydrogen BondAsn564, Gln570, Arg611, Gln642
Hydrophobic InteractionLeu563, Met604, Phe623, Tyr735

These studies have also quantified the binding affinity between this compound and its derivatives with the glucocorticoid receptor, demonstrating a strong interaction potential. researchgate.net

Binding Affinity of this compound and its Transformed Products with the Glucocorticoid Receptor researchgate.net
CompoundBinding Affinity (kcal/mol)
This compound (1)-12.53 to -10.11
Sananone dipropionate (2)-12.53 to -10.11
Sananone propionate (B1217596) (3)-12.53 to -10.11
Sananone (4)-12.53 to -10.11
Synthetic Derivative (5)-12.53 to -10.11

The collective results of these studies demonstrate that this compound and its metabolites accommodate well within the ligand-binding domain of the GR, which accounts for their potency as glucocorticoid agonists. nih.gov

Biotransformation and Degradation Kinetics of Betamethasone Dipropionate

Biocatalyzed Transformation Processes

The biotransformation of Betamethasone (B1666872) Dipropionate involves the use of biological catalysts, such as plants, to structurally modify the compound, leading to the formation of new derivatives.

While the bioconversion of steroids by microorganisms is a well-established field, specific microbial transformation pathways for Betamethasone Dipropionate are not extensively detailed in current research. nih.govscienceopen.com General microbial reactions on steroids often involve hydroxylations. nih.govscienceopen.com

In contrast, plant-mediated biotransformation of this compound has been successfully demonstrated. nih.gov Studies utilizing the leaves of Musa acuminata (banana) and the roots of Launaea capitata have shown that these plant systems can effectively biocatalyze the transformation of the parent compound. nih.govresearchgate.net The process with Musa acuminata involves an initial oxidation followed by hydrolysis reactions. nih.gov

The biocatalytic action of Musa acuminata on this compound results in a sequential transformation. nih.gov Initially, an oxidized product, Sananone dipropionate, is formed. nih.gov Further biocatalysis of Sananone dipropionate by Musa acuminata leads to the formation of the hydrolyzed compounds Sananone propionate (B1217596) and Sananone. nih.gov

The biotransformation of this compound using Launaea capitata roots exclusively yields Sananone. nih.gov The yields of these biotransformed products vary depending on the plant catalyst used. nih.govresearchgate.net

BiocatalystStarting MaterialBiotransformed ProductYield (%)
Musa acuminataThis compoundSananone dipropionate5
Musa acuminataSananone dipropionateSananone propionate12
Musa acuminataSananone dipropionateSananone7
Launaea capitataThis compoundSananone37

Chemical Degradation Studies

The chemical stability of this compound has been investigated under various conditions, including heat, light, and different pH levels, to understand its degradation kinetics and pathways.

The thermal degradation of this compound follows first-order kinetics. The rate of degradation is influenced by the medium, with apparent first-order rate constants (kobs) ranging from 0.239 to 1.87 x 10-3 h-1 in different media.

The primary thermal degradation pathway involves the hydrolysis of the ester groups, leading to the formation of three main products: Betamethasone-17-propionate, Betamethasone-21-propionate, and Betamethasone alcohol. The degradation pathway suggests that this compound can be deacylated at both the C17 and C21 positions, with a subsequent interconversion of the 17-propionate to the 21-propionate, which can then be further hydrolyzed to Betamethasone alcohol.

Degradation ProductFormation Pathway
Betamethasone-17-propionateHydrolysis of the ester at C21
Betamethasone-21-propionateHydrolysis of the ester at C17
Betamethasone alcoholFurther hydrolysis of Betamethasone-21-propionate

This compound is known to be gradually affected by light. scielo.br Studies on the photodegradation of betamethasone and its esters have identified the formation of a photodegradation product of this compound through the photo rearrangement of the 1, 4-diene-3-keto steroid structure. semanticscholar.org The degradation of related betamethasone esters, such as betamethasone-17-valerate, follows first-order kinetics, and the rate is influenced by the solvent and the presence of other substances. For instance, the apparent first-order rate constants for the photodegradation of betamethasone-17-valerate range from 1.62 to 11.30 × 10-3 min-1 in various media.

The stability of this compound is significantly dependent on the pH of the medium. It exhibits maximum stability in the acidic pH range of 3.5 to 4.5. The degradation of the compound increases as the pH moves away from this optimal range, both in more acidic and in alkaline conditions. This behavior is represented by a V-shaped pH-rate profile, which is characteristic of specific acid-base catalysis. In the acidic region, a decrease in pH leads to an increased rate of degradation. Conversely, in the alkaline region, an increase in pH also results in a higher rate of degradation.

The formation of thermal degradation products is also pH-dependent. In the pH range of 2.5 to 7.5, the formation of Betamethasone-17-propionate increases with pH, while the formation of Betamethasone-21-propionate and Betamethasone alcohol decreases. This suggests that at lower pH values, any formed Betamethasone-17-propionate is unstable and converts to Betamethasone-21-propionate.

Degradation Product Identification and Characterization

Investigations into the degradation of this compound have identified three primary degradation products: betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol. nih.govnih.gov The formation and distribution of these products are significantly affected by the pH of the medium.

Betamethasone-17-propionate and betamethasone-21-propionate are two isomeric monopropionate esters that are formed during the degradation of this compound. nih.govnih.gov The formation of betamethasone-17-propionate is observed to increase with a rise in pH. nih.gov Conversely, the formation of betamethasone-21-propionate tends to decrease as the pH increases. nih.gov At a pH of 2.5, betamethasone-21-propionate is the sole degradation product observed. nih.gov In the pH range of 2.5-4.5, it is suggested that any betamethasone-17-propionate that forms is unstable and subsequently converts to betamethasone-21-propionate. nih.gov Both betamethasone-17-propionate and betamethasone-21-propionate are formed at pH levels of 5.5, 6.5, and 7.5. nih.gov

Betamethasone alcohol is another significant degradation product formed from this compound. nih.govnih.gov Its formation is understood to occur through the degradation of betamethasone-21-propionate. nih.gov Consequently, the formation of betamethasone alcohol decreases with an increase in pH, mirroring the trend observed for betamethasone-21-propionate. nih.gov Betamethasone alcohol is not detected at pH 7.5. nih.gov It is formed at pH levels between 3.5 and 6.5. nih.gov

The following table illustrates the distribution of the degradation products of this compound at 10% degradation across various pH values.

pHBetamethasone-17-propionate (%)Betamethasone-21-propionate (%)Betamethasone Alcohol (%)
2.5-100.0-
3.5-98.81.2
4.5-97.52.5
5.52.595.02.5
6.55.090.05.0
7.510.090.0-

Advanced Drug Delivery Systems and Formulation Science for Betamethasone Dipropionate

Innovations in Topical Delivery Technologies

Recent advances in formulation science have led to the creation of sophisticated delivery vehicles for betamethasone (B1666872) dipropionate. These technologies are engineered to modulate the physicochemical properties of the drug, facilitating its transport across the skin barrier and improving its localization within the epidermis and dermis.

Polyaphron Dispersion (PAD) technology represents a novel oil-in-water emulsion system designed to enhance the topical delivery of active pharmaceutical ingredients. springermedizin.de This technology enables the stable incorporation of compounds like betamethasone dipropionate (BDP) into an aqueous cream formulation. springermedicine.com The unique structure of PAD formulations, featuring a multimolecular shell, not only ensures the stability of the active ingredients but also increases their penetration into the epidermis and dermis. springermedicine.com

Research has demonstrated the enhanced delivery capabilities of a combination calcipotriene (CAL) and BDP cream formulated with PAD technology. springermedizin.de This advanced formulation allows for the full solubilization of the drugs and facilitates their efficient release into the skin. springermedizin.de The physical–chemical structure and the specific blend of oil, surfactants, and other excipients used in PAD technology have been shown to lead to high levels of skin penetration. springermedizin.de

Table 1: Clinical Efficacy of CAL/BDP PAD-Cream vs. CAL/BDP Topical Suspension/Gel in Plaque Psoriasis (Week 8)

Treatment Group Physician Global Assessment (PGA) "Clear" or "Almost Clear" p-value
CAL/BDP PAD-Cream 43.2% < 0.0001 (vs. Gel)
CAL/BDP Topical Suspension/Gel 31.9%
Vehicle Cream 5.2% < 0.0001 (vs. PAD-Cream)

Data sourced from a Phase 3 trial analysis. nih.gov

Nanocrystal technology has been explored as a method to overcome the poor skin penetration of this compound, a potent glucocorticoid receptor agonist. nih.govresearchgate.net This approach involves reducing the particle size of the drug to the nanometer range, which can enhance its dissolution rate and subsequent skin permeation. One method used is wet media milling, with stabilizers such as polysorbate 80, to produce a stable nanocrystal suspension. nih.govresearchgate.net

In one investigation, this compound nanocrystals were successfully formulated using this technique. nih.gov The optimized nanocrystals were then incorporated into a Carbopol gel base. nih.govresearchgate.net This nanogel formulation demonstrated prolonged drug release compared to a marketed formulation, suggesting its potential for once-daily application. nih.gov Furthermore, a significant percentage of the drug was retained within the different strata of the skin, highlighting the ability of nanocrystals to enhance localized drug delivery. nih.govresearchgate.net

Table 2: Characteristics of Optimized this compound (BMD) Nanocrystal Formulation

Parameter Value
Stabilizer Concentration (Polysorbate 80) 0.9% w/v
Particle Size (PSA) 284 nm
Polydispersity Index (PDI) 0.299
Drug Release from Nanogel (across membrane) ~86%
Drug Retention in Skin Strata ~50.27%

Data from an in vitro study investigating nanocrystals for topical BMD delivery. nih.govresearchgate.net

Microemulsions and nanoemulsions are advanced, lipid-based carrier systems that have shown promise for the topical delivery of poorly water-soluble drugs like this compound. nih.govnih.gov These systems are composed of an oil phase, a surfactant, a cosurfactant, and an aqueous phase, which self-assemble into thermodynamically stable, transparent, and low-viscosity dispersions of nanometer-sized droplets. nih.gov

Research has focused on preparing microemulsions containing this compound using the aqueous phase titration method. nih.gov These formulations can achieve droplet sizes in the range of 60 to 190 nm. nih.gov A key challenge with microemulsions is their low viscosity, which is not ideal for topical application. nih.gov To address this, hydrogel-thickened microemulsion systems have been developed using gelling agents like Carbopol 934. nih.gov These "nanoemulgels" combine the enhanced drug solubilization and permeation of a nanoemulsion with a more suitable viscosity for skin application, providing longer contact time. nih.govresearchgate.net Studies indicate that nanoemulsion-based gels can increase the flux and permeability coefficient of the active drug compared to conventional gel formulations. researchgate.net

Table 3: Properties of an Optimized this compound Microemulsion Formulation

Parameter Value
Droplet Size Range 60 - 190 nm
Optimized Droplet Size 95 - 150 nm
Viscosity 28.55 ± 2.03 mP
Refractive Index 1.409
pH 6.4

Data from a study on the preparation and characterization of microemulsions with BD and salicylic (B10762653) acid. nih.gov

Cubosomes are discrete, sub-micron, nanostructured particles of a bicontinuous cubic liquid crystalline phase. jddtonline.info These thermodynamically stable systems are formed by the self-assembly of amphiphilic lipids, such as glycerol (B35011) monoolein, in water and are stabilized by surfactants like Poloxamer 407. nih.govmums.ac.ir Their unique internal structure consists of two continuous, non-intersecting aqueous channels separated by a lipid bilayer, providing a large interfacial area that can accommodate hydrophilic, hydrophobic, and amphiphilic drug molecules. jddtonline.infomums.ac.ir

This delivery system has been successfully utilized to co-encapsulate this compound and salicylic acid for enhanced management of skin conditions. nih.gov The resulting cubosomal dispersions exhibit particle sizes in the nanometer range and possess shear-thinning rheological properties, which are desirable for topical applications. nih.gov The nano-size and unique lipid composition of cubosomes are thought to contribute to enhanced skin penetration and a longer duration of contact with the application site. nih.gov In-vivo studies have confirmed the higher efficacy of this compound-loaded cubosomes compared to commercial products. nih.gov

Table 4: In Vitro Characteristics of an Optimized this compound (BD) and Salicylic Acid (SA) Cubosomal Formulation

Parameter Result
Particle Size 197.4 ± 9.47 nm
Polydispersity Index (PDI) 0.443 ± 0.025
Zeta Potential -44.4 ± 0.141 mV
BD Content 105.85 ± 2.290%
SA Content 88.855 ± 2.920%
In Vitro Drug Release Completed within 2-3 hours

Data from a study on a cubosomal nano drug delivery system for scalp psoriasis. nih.gov

Mechanistic Studies of Drug Delivery and Permeation

Understanding the mechanisms by which advanced formulations deliver this compound across the skin barrier is critical for optimizing their design. In vitro permeation studies are fundamental tools used to evaluate and compare the performance of different delivery systems, providing insights into drug release kinetics and skin penetration profiles.

The Franz diffusion cell is a widely used and validated apparatus for in vitro studies to assess the permeation and penetration of topical drug formulations through a membrane, which can be synthetic or biological, such as excised human or animal skin. nih.govresearchgate.netinformahealthcare.com The cell consists of a donor chamber, where the topical formulation is applied, and a receptor chamber containing a fluid, separated by the test membrane. informahealthcare.com This setup allows researchers to measure the amount of drug that diffuses through the membrane over time. nih.gov

This methodology has been instrumental in evaluating the performance of advanced this compound formulations. For instance, Franz cell studies were used to compare the skin flux of BDP from a novel PAD-technology cream against a conventional topical suspension. nih.govnih.gov The results demonstrated that the cumulative amount of BDP that diffused through human epidermis was statistically significantly greater for the PAD cream at all measured time points. nih.gov Similarly, diffusion studies using Franz cells have been employed to evaluate nanocrystal-based gels, showing that approximately 86% of this compound was released from the nanogel across the membrane. nih.govresearchgate.net These studies provide critical data that correlate with clinical efficacy and help elucidate the mechanisms by which innovative delivery systems enhance drug transport into the skin. springermedizin.denih.gov

Table 5: Cumulative this compound Permeation Through Human Epidermis Using Franz Diffusion Cell

Time Point CAL/BDP PAD-Cream (ng/cm²) CAL/BDP Topical Suspension (ng/cm²)
16 h 12.8 3.3
40 h 42.1 14.8
64 h 66.8 26.6

Data from an in vitro Franz cell analysis comparing two marketed formulations. nih.gov


In Vivo Drug Deposition and Distribution Analysis

In vivo analysis of this compound deposition provides crucial insights into the performance of topical formulations in a real-world biological system. One effective method for this is tape stripping, a non-invasive technique used to sequentially remove layers of the stratum corneum after topical application of a product. This allows for the quantification of the drug within these layers, offering a profile of its penetration depth and concentration over time nih.govnih.gov.

In a study comparing a novel oil-in-water emulsion system utilizing polyaphron dispersion (PAD) technology with a traditional topical suspension, in vivo tape stripping was performed on ten female human volunteers nih.govnih.govresearchgate.net. Following a single application of each formulation, 20 circular tape strips were collected from the application sites on the forearms at 1, 2, 4, and 8 hours post-application. The amount of this compound (BDP) in the tape strips was then analyzed using liquid chromatography–mass spectrometry (LC–MS) nih.govnih.gov.

The results consistently showed that higher quantities of BDP were recovered from the skin after the application of the PAD technology-based cream compared to the traditional topical suspension at all time points nih.govnih.govresearchgate.net. Analysis of BDP deposition by both time and skin depth (represented by the tape strip number) confirmed the superior penetration of BDP from the novel cream formulation across all investigated time points and depths nih.gov. This suggests that the advanced formulation design significantly enhances the delivery of the active ingredient into the upper layers of the skin researchgate.net. Insufficient amounts of the BDP metabolite, betamethasone 17-propionate (B17P), were recovered for reliable quantitation nih.gov.

Advanced imaging techniques are also employed to visualize drug distribution within the skin. Stimulated Raman Scattering (SRS) microscopy, for example, has been used to image the distribution of deuterated this compound in different skin microstructures, offering a high-resolution view of its permeation pathways mdpi.com.

Amount of this compound Recovered via In Vivo Tape Stripping
Time PointFormulationObservation
1, 2, 4, and 8 hoursPAD Technology CreamConsistently higher amounts of BDP recovered. nih.gov
1, 2, 4, and 8 hoursTraditional Topical SuspensionLower amounts of BDP recovered compared to the PAD cream. nih.gov
Data synthesized from research comparing a novel cream formulation to a traditional suspension. nih.gov

Factors Influencing Skin Penetration

The penetration of this compound into the skin is a complex process governed by both biological factors and the physicochemical properties of the formulation. The primary barrier to penetration is the stratum corneum, the outermost layer of the epidermis nih.govmst.dk.

Biological Factors:

Anatomical Site: Skin permeability varies significantly across different parts of the body. This variation is influenced by the thickness of the stratum corneum, the density of hair follicles, and the composition of sebum mst.dk.

Skin Integrity: The barrier function is highly dependent on the integrity of the stratum corneum. Any damage to this layer, whether chemical, physical, or pathological, can increase the permeability of the skin mst.dk.

Age: The structure of the skin changes with age. The stratum corneum can become drier as sebaceous gland activity decreases, which can influence drug absorption mst.dk.

Hydration: The level of skin hydration can affect its permeability.

Formulation-Related Factors: The composition of the delivery vehicle plays a critical role in overcoming the skin's barrier. A key strategy is the inclusion of penetration enhancers nih.gov.

Penetration Enhancers: These are chemical substances that temporarily and reversibly diminish the barrier function of the stratum corneum, thereby facilitating drug absorption. Studies have evaluated various enhancers for this compound formulations. For instance, propylene (B89431) glycol has been identified as an excellent solvent that enhances the penetration and local effectiveness of the drug tga.gov.au. In another study, oleyl alcohol was found to provide a good balance of skin retention with minimal systemic absorption nih.gov.

Lipid Carriers: Nanostructured Lipid Carriers (NLCs) have been developed to improve the skin penetration of BDP. A key drawback of topical BDP is its limited penetration into deeper skin layers nih.govscienceopen.com. Research has shown that NLC formulations containing oleic acid can aid its penetration. NLCs with a higher percentage of oleic acid demonstrated greater penetration and a higher amount of drug passing through the skin, indicating their potential for both dermal and transdermal delivery nih.govscienceopen.com.

Formulation Design Principles and Stability in Advanced Systems

Vehicle Design and Impact on Drug Release

The design of the vehicle is a critical determinant of the therapeutic efficacy of topical this compound, as it significantly influences the stability and release of the active ingredient revmedchir.ro. The vehicle's components can optimize the drug's thermodynamic activity and promote its release into the skin revmedchir.ro.

Research has focused on designing vehicles that achieve an optimal balance between drug penetration into the epidermis and dermis, retention within these target layers, and minimal systemic absorption nih.gov. One study systematically evaluated six formulations of this compound 0.05%, each containing a different fatty alcohol as a penetration enhancer. Using in vitro tests on human cadaver skin, the study measured the drug's distribution in the epidermis, dermis, and receptor fluid (representing systemic absorption) over 24 hours nih.gov.

The results showed that the choice of penetration enhancer significantly impacted drug delivery. For example, the formulation with dodecanol (B89629) resulted in the highest retention of betamethasone in the skin but also the highest levels in the receptor fluid. In contrast, the formulation containing oleyl alcohol showed the second-highest skin retention with relatively low absorption into the receptor fluid, representing a more optimal profile for targeted local efficacy nih.gov.

Impact of Penetration Enhancers on Betamethasone Distribution (24h)
Penetration EnhancerSkin Retention (Epidermis + Dermis)Systemic Absorption (Receptor Fluid)
DodecanolHighestHighest
Oleyl AlcoholSecond HighestRelatively Low
Data synthesized from a comparative study of different penetration enhancers in this compound formulations. nih.gov

Advanced vehicle technologies, such as the aforementioned PAD technology, have also been shown to enhance drug delivery. By encapsulating dispersed oil droplets in a robust aqueous film of surfactants, oil, and water, these systems can significantly improve drug release compared to conventional formulations like topical suspensions nih.govnih.gov. Similarly, comparing a polymer and lipid-enriched cream to a standard oil-in-water emulsion revealed that the enriched formulation acted as a film-forming product, retaining the drug for a longer duration and ensuring its penetration and absorption nih.gov.

Optimization of Formulation Components (e.g., Surfactants, Gelling Agents)

The optimization of individual formulation components is essential for achieving desired physical-chemical stability and release characteristics nih.gov. This involves a careful selection of excipients that are compatible with this compound and can ensure its solubilization and efficient delivery revmedchir.ro.

One research effort focused on developing a 0.05% betamethasone gel. The primary challenge was to formulate a clear gel without suspended drug particles. This required selecting a suitable gelling agent and an effective cosolvent system revmedchir.ronih.gov. Carbomer was identified as a compatible gel-forming agent. To solubilize the this compound, various solvent systems were tested. The optimal and most stable formulation was achieved using a vehicle composed of 40% PEG 400, 10% ethanol, and 5% Transcutol revmedchir.ronih.gov. This combination ensured the drug remained dissolved, leading to a stable carbomer gel with good release properties nih.gov.

In the development of other advanced systems, such as transdermal patches, the concentration of polymers is a key variable to optimize. In a study creating a patch containing both clotrimazole (B1669251) and this compound, a 3² full factorial design was used to examine the effect of different concentrations of the polymers HPMC K4M and Eudragit L-100. The optimal batch, which contained 350 mg of HPMC K4M and 250 mg of Eudragit L-100, achieved the maximum drug release for this compound (67.09%) over 12 hours researchgate.net.

Long-Term Stability of Formulated Systems

Ensuring the long-term stability of this compound formulations is critical for maintaining their quality and efficacy throughout their shelf life. Stability studies are conducted under various conditions to assess the physical and chemical integrity of the product over time.

Accelerated stability studies are often performed at elevated temperatures to predict long-term stability. For a 0.05% betamethasone gel formulated with a carbomer base and a PEG 400/ethanol/Transcutol solvent system, a 6-month accelerated stability study was conducted at 40±2 °C and 75±5 % RH. The results showed that the content of related substances remained below the maximum level specified in the European Pharmacopoeia, leading to an extrapolated stable shelf life of two years revmedchir.ro.

For nanoemulsion formulations of this compound, stability was assessed over a 3-month period at different storage temperatures (4°C, 25°C, 30°C, 40°C, 50°C, and 60°C) researchgate.net. Parameters such as droplet size, viscosity, and refractive index were monitored. While slight increases in these parameters were observed at 4°C and 25°C, the changes were not statistically significant. Based on the accelerated stability data, the optimized nanoemulsion formulation was found to have a predicted shelf-life of 2.66 years at room temperature, indicating that the formulation enhanced the physical and chemical stability of the drug researchgate.net.

Film-Forming System Transformation

Polymeric film-forming systems (FFS) are an innovative approach for topical drug delivery. These systems are applied to the skin as a solution or gel and, upon evaporation of the volatile solvent, transform in situ into a thin, solid film that adheres to the skin pharmaexcipients.com. This offers advantages such as precise application and prolonged, controlled drug release pharmaexcipients.comresearchgate.net.

The transformation process and subsequent drug release are highly dependent on the properties of the polymers used. A detailed study characterized the biopharmaceutical properties of FFS loaded with this compound using different polymers. The formulations were evaluated for their physicochemical properties and in vitro skin permeation researchgate.netnih.gov.

The results demonstrated clear differences in performance based on the polymer composition. A formulation based on a combination of the hydrophobic polymer Eudragit® RS PO and hydroxypropyl cellulose (B213188) exhibited higher viscosity and formed a thicker film. This resulted in a sustained skin permeation profile researchgate.netnih.gov. In contrast, a formulation using Eudragit® NE 30D had a higher pH, greater surface roughness, and thermal analysis data that suggested more immediate drug delivery through the skin researchgate.netnih.gov.

The choice of polymer is fundamental. Soluplus®, for instance, has been studied as a promising polymer for FFS, capable of incorporating up to 40% BDP without crystallization and significantly enhancing its solubility and release rate pharmaexcipients.com. The incorporation of plasticizers can also modulate drug release from these films. Studies with the similar corticosteroid betamethasone 17-valerate showed that hydrophilic polymers like hydroxypropyl cellulose resulted in significantly higher drug release compared to hydrophobic polymethacrylate (B1205211) copolymers bath.ac.uk.

In Vitro Permeation Parameters of BDP from Film-Forming Systems
Formulation Polymer(s)Permeation Rate (ng/cm²/h)Release Profile
Eudragit® RS PO and Hydroxypropyl Cellulose0.348 ± 0.157Sustained
Eudragit® NE 30DNot specified (implied immediate delivery)Immediate
Data from a study on the biopharmaceutical properties of BDP-loaded film-forming systems. researchgate.netnih.gov

Prodrug Design and Biopharmaceutical Enhancement of Betamethasone Dipropionate

Prodrug Strategy for Permeability Enhancement

The primary barrier to the effective topical delivery of drugs is the stratum corneum, the outermost layer of the epidermis, which is composed of densely packed, keratinized cells within a lipid-rich matrix. This structure is highly impermeable to many hydrophilic molecules. Betamethasone (B1666872), the parent drug, possesses limited permeability through this lipid barrier.

The prodrug strategy for betamethasone involves esterification at the 17 and 21 positions with propionyl groups to form betamethasone dipropionate. This structural modification significantly increases the lipophilicity of the molecule. nih.govresearchgate.net The enhanced lipid solubility is a critical factor that improves its partitioning into and diffusion across the stratum corneum. researchgate.net By masking the polar hydroxyl groups of the parent steroid, the dipropionate ester can more effectively penetrate the skin's protective lipid barrier to reach the viable layers of the epidermis and dermis where its therapeutic action is required. nih.govresearchgate.net This approach stands as a highly effective and versatile method for improving the physicochemical properties of a drug to optimize its biopharmaceutical and pharmacokinetic parameters. nih.gov

Design and Synthesis of Prodrug Derivatives

The design of betamethasone prodrugs primarily involves the esterification of the hydroxyl groups on the betamethasone molecule. The synthesis of this compound itself is a multi-step process that starts with the parent compound, betamethasone. One common synthetic route involves a process of acid catalysis cyclization, followed by selective hydrolysis and, finally, 21-acylation to attach the propionate (B1217596) groups.

Further research has explored the synthesis of other novel derivatives to refine the drug's properties. For instance, a series of 9-alpha-halo-12-beta-hydroxy and 12-beta-acyloxy analogues of betamethasone 17,21-dipropionate have been synthesized and evaluated for their anti-inflammatory activity and systemic absorption. nih.gov These studies investigate how modifications at other positions on the steroid nucleus can influence the therapeutic index, aiming to separate topical efficacy from systemic side effects. nih.gov

In addition to chemical synthesis, biotransformation has been employed to create new derivatives. The biotransformation of this compound using plant cells, such as those from Musa acuminata (banana) and Launaea capitata, has yielded novel metabolites. nih.gov For example, incubation with M. acuminata resulted in an oxidized product, Sananone dipropionate, which could be further hydrolyzed to Sananone propionate and Sananone. nih.gov These biocatalyzed transformations offer a method to generate value-added products and potential new therapeutic agents from the existing prodrug. nih.gov

Bio-Reversible Processes and Active Drug Release

A critical feature of a prodrug is its ability to revert to the active parent compound at the target site. For this compound, this bio-reversion is an enzymatic process. After the lipophilic prodrug permeates the stratum corneum and reaches the dermis, it is exposed to endogenous esterase enzymes present in the skin. researchgate.net

These enzymes catalyze the hydrolysis of the ester bonds at the C17 and C21 positions, cleaving the two propionate groups and releasing the pharmacologically active betamethasone. researchgate.netnih.gov The degradation of this compound can lead to the formation of betamethasone-17-propionate and betamethasone-21-propionate as intermediate metabolites before complete hydrolysis to betamethasone alcohol (the active drug). nih.gov This enzymatic conversion is essential for the drug's efficacy, as it is the parent betamethasone molecule that binds to glucocorticoid receptors within the cells to exert its anti-inflammatory and immunosuppressive effects. nih.govpatsnap.com The process is considered bio-reversible because the ester linkage is designed to be stable enough to allow for skin penetration but labile enough to be cleaved by skin enzymes.

Optimization of Biopharmaceutical Parameters via Prodrug Approach

For systemic applications, different ester formulations are used to modulate the rate of drug release and duration of action. A comparison between a rapidly-acting betamethasone phosphate (B84403) formulation and a dual-acting suspension containing both betamethasone phosphate and the more hydrophobic betamethasone acetate (B1210297) demonstrates this principle. nih.govnih.gov The highly water-soluble phosphate ester is rapidly absorbed and hydrolyzed, leading to a quick onset of action. nih.gov In contrast, the less soluble acetate ester acts as a depot, slowly releasing the active drug and providing a prolonged therapeutic effect. nih.govnih.gov This results in a biexponential decline in plasma concentration with a significantly longer terminal half-life compared to the phosphate formulation alone. nih.gov

The table below, based on a pharmacokinetic study in sheep, illustrates the different release kinetics of two betamethasone prodrug formulations.

ParameterBetamethasone PhosphateBetamethasone Acetate (in dual formulation)
Absorption Half-life 0.3 hours14 hours (terminal half-life)
Peak Concentration ~180 ng/mlSustained lower-level release
Onset of Action FastSlow and sustained
Aqueous Solubility High (625 mg/ml)Low (30 µg/ml)

This table presents estimated pharmacokinetic parameters to illustrate the differences between a fast-acting and a long-acting prodrug formulation of betamethasone, based on data from animal studies. nih.govnih.gov

By selecting the appropriate ester promoiety, formulators can optimize the drug's performance for a specific clinical application, whether it is rapid permeability through the skin (as with the dipropionate ester) or controlled release from an intramuscular injection site (as with the acetate ester). researchgate.netnih.gov

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for the analysis of this compound in both bulk drug substance and finished products. These methods provide the necessary specificity and sensitivity for quantification and for the detection and control of impurities.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is widely utilized for the assay and purity evaluation of this compound. The versatility of HPLC allows for the development of methods tailored to specific analytical challenges, such as analyzing the API in complex matrices like creams and ointments. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of analysis for this compound. Method development focuses on selecting appropriate stationary and mobile phases to achieve optimal separation. Various C18 columns are frequently employed as the stationary phase due to their hydrophobicity, which is well-suited for retaining and separating corticosteroids. nih.govresearchgate.netresearchgate.net

For instance, a validated RP-HPLC method for the simultaneous assay of this compound and the preservative chlorocresol in a cream matrix utilized a Waters SymmetryShield RP18 column. nih.gov Another method developed for analyzing the drug and its related substances in a topical formulation used an Altima C18 column. nih.gov The mobile phase typically consists of a mixture of an aqueous component and an organic modifier, such as acetonitrile (B52724), methanol, or tetrahydrofuran. nih.govresearchgate.net Detection is commonly performed using a UV detector set at a wavelength of approximately 240 nm, which is near the maximum absorbance of this compound. nih.govoup.com

Validation of these methods is performed according to International Conference on Harmonization (ICH) guidelines to ensure they are suitable for their intended purpose. nih.govsemanticscholar.org Key validation parameters include precision, accuracy, linearity, and sensitivity. For one method, the precision for this compound was found to be less than 0.3% relative standard deviation (RSD), and the accuracy ranged from 99.5% to 102.6%. nih.govoup.com The sensitivity of these methods is demonstrated by their low limits of detection (LOD) and quantitation (LOQ). In separate studies, LOD and LOQ values for this compound were reported as 0.02 µg/mL and 0.05 µg/mL, respectively. nih.govsemanticscholar.org Another method reported an LOD of 0.02 µg/ml and an LOQ of 0.07 µg/ml. nih.govsemanticscholar.org

Table 1: RP-HPLC Method Parameters for this compound Analysis
Stationary Phase (Column)Mobile Phase CompositionFlow RateDetection WavelengthSource
Waters SymmetryShield RP18 (150 x 4.6 mm)A: Water; B: Acetonitrile1.5 mL/min240 nm nih.govoup.com
Altima C18 (250×4.6 mm, 5 μm)A: Water/THF/Acetonitrile (90:4:6); B: Acetonitrile/THF/Water/Methanol (74:2:4:20)1.0 mL/min240 nm nih.govresearchgate.netnih.gov
ACE 3 C18 (150mm x 4.6mm, 3µm)A: 0.1% Methanesulfonic acid in water; B: tert-butanol/1,4-dioxane (7:93)1.0 mL/min254 nm researchgate.netresearchgate.net

A crucial requirement for pharmaceutical analysis is the use of stability-indicating methods. These are analytical procedures that can accurately measure the active ingredient without interference from its degradation products, process impurities, or other excipients. nih.govscispace.com The development of such methods for this compound involves subjecting the drug to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. nih.gov The analytical method must then demonstrate that it can separate the intact drug from all the formed degradation products. nih.govsemanticscholar.org The successful separation of the API peak from degradation products in aged samples of creams and ointments has demonstrated the stability-indicating capability of these RP-HPLC methods. nih.govscispace.com This ensures that the method can be reliably used for stability studies and routine quality control of the pharmaceutical product throughout its shelf life. nih.gov

Both isocratic and gradient elution modes are used in the HPLC analysis of this compound. In isocratic elution, the composition of the mobile phase remains constant throughout the analysis. mastelf.com This approach is simple and reproducible but may not be suitable for complex samples containing compounds with a wide range of polarities. mastelf.com

Gradient elution, where the mobile phase composition is changed over time, is often necessary for the analysis of this compound and its related substances. nih.govmastelf.com This technique allows for the effective separation of both early-eluting polar impurities and late-eluting non-polar compounds within a reasonable timeframe. oup.com Method optimization involves adjusting the gradient profile, such as the initial and final mobile phase compositions and the rate of change, to achieve the desired resolution between all peaks of interest. nih.gov For example, one method used a combination of a linear gradient followed by an isocratic hold to optimize the separation of this compound from its related compounds. oup.com Another optimization process involved modifying the mobile phase by adding solvents like methanol and tetrahydrofuran (THF) to improve the separation of the drug from its related substances and matrix peaks. nih.gov

Table 2: Example Gradient Elution Program for this compound Analysis. nih.gov
Time (minutes)% Mobile Phase A% Mobile Phase B
01000
207030
503070
603070
651000
801000

Mobile Phase A: Water/Tetrahydrofuran/Acetonitrile (90:4:6 v/v/v); Mobile Phase B: Acetonitrile/Tetrahydrofuran/Water/Methanol (74:2:4:20 v/v/v/v)

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) provides enhanced sensitivity and selectivity for the analysis of this compound and its metabolites. This powerful hyphenated technique is particularly useful for quantifying low concentrations of the drug in complex biological matrices and for structural elucidation of unknown impurities or degradation products. akjournals.combenthamdirect.com

One LC-MS/MS method was developed for the analysis of betamethasone in human plasma following the intramuscular injection of this compound. akjournals.comresearchgate.net This method utilized a reversed-phase column and an isocratic mobile phase, demonstrating high sensitivity with a linear range of 0.5–50.0 ng/mL. akjournals.com Another LC-MS method was established to determine the concentration of betamethasone in tissue engineering skin models to study the metabolism of this compound. benthamdirect.comresearchgate.net

Furthermore, LC-MS is instrumental in differentiating closely related steroid structures. A reversed-phase HPLC-electrospray ionization mass spectrometry (HPLC/ESI-MS) method was developed to distinguish between the epimers betamethasone and dexamethasone, as well as their various esterification products, including betamethasone 17,21-dipropionate. nih.gov LC-MS has also been used to determine the molecular formulas of new compounds derived from the biotransformation of this compound, aiding in their structural identification. nih.gov

Spectroscopic and Diffraction-Based Characterization

While chromatography is essential for separation and quantification, spectroscopic and diffraction techniques are indispensable for confirming the chemical identity and solid-state structure of this compound.

A combination of spectroscopic methods is often used for comprehensive structural elucidation of this compound and its derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are used to establish the complete chemical structure and stereochemistry of the molecule and its related substances. nih.gov

Infrared (IR) Spectroscopy: IR analysis helps to identify the characteristic functional groups within the molecule, such as carbonyl (C=O) and hydroxyl (–OH) groups, by observing their stretching frequencies. nih.gov

UV Spectrophotometry: This technique is primarily used for quantitative analysis based on the molecule's absorbance of UV light. The maximum absorbance (λmax) for this compound in ethanol is observed at approximately 239-242 nm. researchgate.net

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive information on the absolute three-dimensional structure of a crystalline compound. nih.gov Powder X-ray Diffraction (PXRD) is used to analyze the crystal lattice structure, which can be affected by processes like milling. researchgate.net

Raman Spectroscopy: This technique can also be used for the characterization and assessment of drug encapsulation and release. researchgate.net

These analytical methodologies, from RP-HPLC for routine quality control to advanced LC-MS and spectroscopic techniques for structural elucidation, provide a complete framework for the thorough characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its related compounds. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized to provide detailed information about the chemical environment of individual protons and carbons within the molecule.

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between atoms. COSY experiments reveal proton-proton coupling networks, helping to trace the spin systems within the steroid backbone nih.gov. HSQC and HMBC experiments correlate proton and carbon signals, providing definitive assignments of the carbon skeleton and the attachment of various functional groups. These 2D NMR methods have been successfully employed to confirm the structures of biotransformed products of this compound nih.gov.

Table 1: Representative NMR Data for this compound Derivatives Note: This table is based on data for derivatives and is intended to be illustrative of the types of NMR signals observed.

Nucleus Chemical Shift (ppm) Range Description
¹H 6.20 - 6.42 Double doublet, typically assigned to C-2 proton
¹H 5.96 - 6.40 Double doublet, typically assigned to C-4 proton
¹³C ~170-175 Carbonyl carbons of the propionate esters
¹³C ~60-70 Methylene (B1212753) carbon (C-21) attached to the propionate group
¹³C ~90-100 Quaternary carbon (C-9) bearing the fluorine atom

X-ray Diffraction Studies

X-ray diffraction is a fundamental technique for determining the three-dimensional atomic arrangement of crystalline solids. For this compound, single-crystal X-ray diffraction has provided a definitive elucidation of its molecular structure and stereochemistry.

The crystal structure of this compound has been determined to be in the orthorhombic space group P2₁2₁2₁ researchgate.net. The analysis of the diffraction data reveals the precise conformation of the steroid skeleton. Ring A is observed to be planar, which is characteristic of the 1,4-dien-3-one system. In contrast, rings B and C adopt stable chair conformations, while ring D assumes an envelope conformation researchgate.net. These conformational details are crucial for understanding the molecule's interaction with its biological targets. The absolute structures of this compound and its derivatives have been unequivocally confirmed through these X-ray diffraction studies nih.gov.

Table 2: Crystallographic Data for this compound

Parameter Value Reference
Crystal System Orthorhombic researchgate.net
Space Group P2₁2₁2₁ researchgate.net
Ring A Conformation Planar researchgate.net
Ring B Conformation Chair researchgate.net
Ring C Conformation Chair researchgate.net
Ring D Conformation Envelope researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various structural features.

The spectrum of this compound is complex, with numerous bands that can be assigned to specific vibrational modes. Key absorptions include those for the carbonyl (C=O) stretching of the ester and ketone groups, C-O stretching, and O-H stretching of the hydroxyl group. For instance, in a mixture containing this compound, characteristic peaks have been identified that can be attributed to the active compound researchgate.net. The structures of this compound derivatives have also been characterized by the presence of specific IR stretching frequencies, such as those for carbonyl groups and hydroxyl groups nih.gov.

Table 3: Characteristic FT-IR Absorption Bands for this compound and its Derivatives

Wavenumber (cm⁻¹) Assignment Reference
3504, 3260 O-H stretching (hydroxyl group) nih.gov
3019 C-H stretching (aromatic/vinylic) nih.gov
1732, 1722, 1707 C=O stretching (ester and ketone carbonyls) nih.gov
1660, 1635 C=C stretching (alkene) nih.gov
1214, 1066 C-O stretching nih.gov

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a solid material. It is particularly useful for analyzing polycrystalline powders to identify crystalline phases and determine the degree of crystallinity.

In the context of this compound, PXRD is employed to assess the solid-state properties of the bulk drug substance and its formulations. For example, PXRD studies have been used to investigate the crystal lattice structure of this compound nanocrystals nih.gov. The technique can reveal changes in crystallinity that may occur during manufacturing processes, such as wet milling, which can impact the drug's stability and dissolution properties nih.gov. While specific 2θ values for pure this compound are not detailed in the provided search results, the utility of PXRD in confirming the crystalline state of the compound in various formulations is well-documented.

Microscopic Imaging Techniques

Microscopic imaging techniques are essential for visualizing the morphology and surface characteristics of this compound particles and their formulations at the micro- and nanoscale.

Field Emission Scanning Electron Microscopy (FESEM)

Field Emission Scanning Electron Microscopy (FESEM) provides high-resolution images of the surface topography of materials. This technique has been utilized to examine the morphology of this compound in various forms.

FESEM images of this compound nanocrystals have revealed important information about their particle morphology. Studies have shown a reduction in the particle size and alterations in the surface features of the nanocrystals after processing, which can be clearly visualized with FESEM nih.gov. The technique allows for a detailed examination of the shape and surface texture of the particles, which are critical parameters for understanding the performance of topical drug delivery systems.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides ultra-high-resolution images, allowing for the characterization of the internal structure and morphology of nanomaterials.

TEM has been instrumental in the characterization of nanocarriers loaded with this compound, such as nanostructured lipid carriers (NLCs) and microemulsions nih.govscispace.com. These studies have shown that the nanocarriers are typically spherical in shape and are finely distributed nih.gov. TEM analysis allows for the direct measurement of the size and morphology of these nanoparticles. For instance, in one study, the particle size of a this compound-loaded microemulsion was found to be in the range of 95 to 150 nm nih.gov. The sample for TEM analysis is typically prepared by placing a drop of the nanoparticle suspension on a carbon-coated grid, followed by staining with an appropriate agent like phosphotungstic acid nih.govscispace.com.

Q & A

Basic Research Questions

Q. How should Betamethasone dipropionate be safely handled and stored in laboratory settings to ensure researcher safety and compound stability?

  • Methodological Answer : Follow institutional SOPs for handling corticosteroids, including using nitrile gloves (validated via manufacturer compatibility charts) and eye protection. Store in tightly sealed containers at 15–30°C, away from light and moisture. Decontaminate work surfaces with ethanol-based solutions, and ensure engineering controls like fume hoods for aerosolized formulations. Document deviations from protocols and obtain PI approval .

Q. What are the critical differences between this compound formulations (e.g., cream, ointment, lotion) that impact experimental design in dermatological studies?

  • Methodological Answer : Formulation affects potency and skin penetration due to ester composition and base properties. For example, augmented dipropionate 0.05% ointment (Class 1 potency) is more lipophilic than lotion (Class 2), influencing bioavailability in transdermal studies. Use in vitro Franz diffusion cells to compare permeation rates across formulations .

Q. How should researchers design controlled experiments to evaluate the anti-inflammatory efficacy of this compound in animal models?

  • Methodological Answer : Use randomized, blinded studies with vehicle controls to isolate drug effects. For murine models, apply standardized doses (e.g., 0.05% w/w) to induced dermatitis lesions and measure outcomes via histopathology (e.g., neutrophil infiltration reduction). Account for species-specific metabolic differences, as rabbits show teratogenicity at systemic doses, unlike topical application in humans .

Advanced Research Questions

Q. What analytical methods are recommended to resolve discrepancies in pharmacokinetic data between in vitro and in vivo studies of this compound?

  • Methodological Answer : Employ LC-MS/MS to quantify this compound and its metabolites in plasma/tissue samples. For in vitro assays, use isotope-labeled Betamethasone-d5 (dissolved in DMSO) to track degradation. Cross-validate results with USP reference standards and adhere to chromatographic purity thresholds (e.g., total degradation products ≤2.0%) .

Q. How can mixed-methods research designs integrate quantitative efficacy metrics and qualitative patient-reported outcomes in clinical trials of this compound combinations?

  • Methodological Answer : Combine RCTs (e.g., Psoriasis Area Severity Index scores) with longitudinal qualitative interviews using validated tools like the PBI-TOP questionnaire. For example, in the PRO-SCALP study, patient adherence and satisfaction with Calcipotriene/Betamethasone PAD cream were analyzed alongside efficacy endpoints .

Q. What strategies address contradictions in teratogenicity findings between topical and systemic this compound exposure in preclinical studies?

  • Methodological Answer : Conduct dose-response studies comparing intramuscular (systemic) vs. topical administration in pregnant animal models. Use pharmacokinetic modeling to correlate plasma concentrations with malformation rates (e.g., cleft palate in rabbits). Note that topical human exposure may not reach thresholds observed in animal systemic studies .

Q. How should researchers validate novel this compound delivery systems (e.g., nanoparticle carriers) for enhanced dermatological efficacy?

  • Methodological Answer : Perform in vitro release assays using dialysis membranes and compare with USP dissolution criteria. For in vivo testing, utilize fluorescent tagging to track nanoparticle distribution in epidermal layers via confocal microscopy. Include stability testing under ICH guidelines (25°C/60% RH) .

Methodological Resources

  • Safety & Compliance : Refer to institutional SOPs for chemical spills and emergency protocols (e.g., UGA Chemical Hygiene Manual) .
  • Data Interpretation : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to refine research questions .
  • Clinical Trial Design : Use PICO frameworks to structure hypotheses (e.g., Population: scalp psoriasis patients; Intervention: CAL/BPD PAD cream) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.